

# An In-Depth Technical Guide to Tert-butyl 2-fluoro-4-nitrobenzoate

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## Compound of Interest

Compound Name: *Tert-butyl 2-fluoro-4-nitrobenzoate*

Cat. No.: *B114885*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **tert-butyl 2-fluoro-4-nitrobenzoate**, a key intermediate in the fields of pharmaceutical and agrochemical research, as well as materials science.

## Chemical Structure and Properties

**Tert-butyl 2-fluoro-4-nitrobenzoate** is an aromatic ester. The structure consists of a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 4-position, and a tert-butoxycarbonyl group at the 1-position.

Molecular Structure:

Caption: 2D structure of **Tert-butyl 2-fluoro-4-nitrobenzoate**.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
IUPAC Name	tert-butyl 2-fluoro-4-nitrobenzoate	[1]
CAS Number	157665-46-8	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> FO <sub>4</sub>	[1][2]
Molecular Weight	241.22 g/mol	[1]
Appearance	Off-white solid	[3]
XLogP3	2.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]
Exact Mass	241.07503603 Da	[1]
Monoisotopic Mass	241.07503603 Da	[1]

## Synthesis

The synthesis of **tert-butyl 2-fluoro-4-nitrobenzoate** is typically achieved through a two-step process. The first step involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. The second step is the esterification of the resulting carboxylic acid with tert-butanol.

## Experimental Protocols

### Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

- Method: Oxidation of 2-fluoro-4-nitrotoluene.
- Reagents and Materials:
  - 2-fluoro-4-nitrotoluene

- Potassium permanganate ( $\text{KMnO}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Tetrabutylammonium bromide
- Hydrochloric acid ( $\text{HCl}$ )
- Celite
- Deionized water
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Procedure:
  - A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N  $\text{NaOH}$  is stirred at room temperature.
  - Potassium permanganate (20.0 g) is added to the mixture.
  - After 10 minutes, the resulting mixture is heated to 95 °C with stirring.
  - Additional 30.0 g portions of  $\text{KMnO}_4$  are added after 2 and 3 hours.
  - After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature.
  - The mixture is filtered through Celite to remove manganese dioxide ( $\text{MnO}_2$ ).
  - The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, which results in the formation of an off-white precipitate.
  - The precipitate is collected by vacuum filtration.
  - The crude solid is dissolved in 300 mL of 1N aqueous  $\text{NaOH}$  and then re-acidified to pH 2 using concentrated  $\text{HCl}$ .

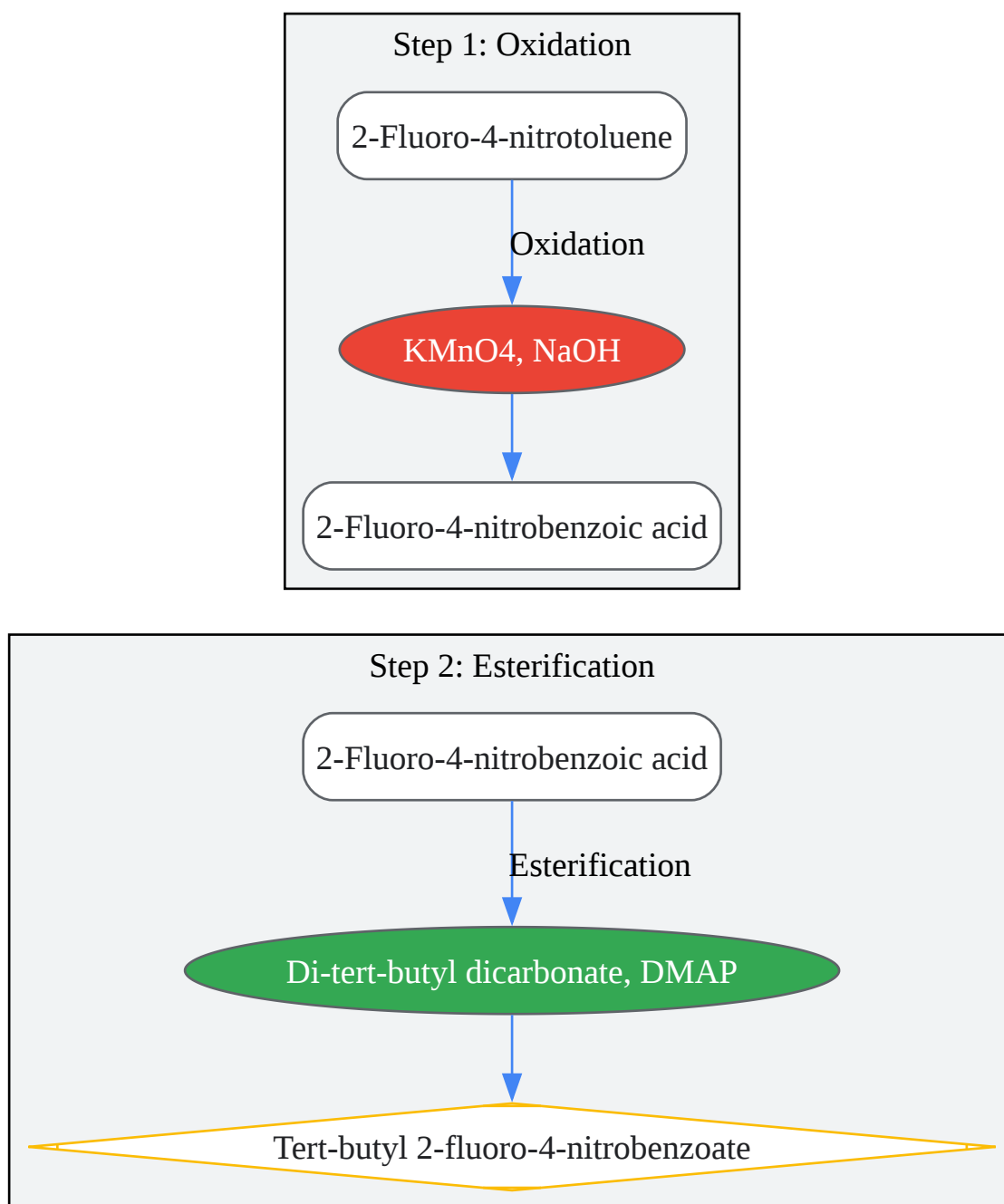
- The mixture is extracted with dichloromethane (3 x 200 mL).
- The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.

## Step 2: Synthesis of **Tert-butyl 2-fluoro-4-nitrobenzoate**

- Method: Esterification of 2-fluoro-4-nitrobenzoic acid with di-tert-butyl dicarbonate.
- Reagents and Materials:
  - 2-Fluoro-4-nitrobenzoic acid
  - Di-tert-butyl dicarbonate ((Boc) $_2$ O)
  - 4-Dimethylaminopyridine (DMAP)
  - Acetonitrile ( $\text{CH}_3\text{CN}$ )
  - Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Ethyl acetate
  - Brine
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - To a solution of 2-fluoro-4-nitrobenzoic acid in acetonitrile, add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  - Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel to obtain pure **tert-butyl 2-fluoro-4-nitrobenzoate**.

## Synthesis Workflow



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Caption: Synthetic pathway for **Tert-butyl 2-fluoro-4-nitrobenzoate**.

## Spectroscopic Data

The structural characterization of **tert-butyl 2-fluoro-4-nitrobenzoate** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): ~8.1-8.3 (m, 2H, Ar-H), ~7.8-7.9 (t, 1H, Ar-H), 1.6 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): ~164 (C=O), ~162 (d, J=260 Hz, C-F), ~150 (C-NO <sub>2</sub> ), ~128, ~120, ~115 (Ar-C), ~84 (O-C(CH <sub>3</sub> ) <sub>3</sub> ), ~28 (C(CH <sub>3</sub> ) <sub>3</sub> )
Infrared (IR)	ν (cm <sup>-1</sup> ): ~2980 (C-H), ~1730 (C=O), ~1530 & ~1350 (NO <sub>2</sub> ), ~1250 (C-O), ~1150 (C-F)
Mass Spectrometry (GC-MS)	m/z: 241 (M <sup>+</sup> ), 185 (M <sup>+</sup> - C <sub>4</sub> H <sub>8</sub> ), 168 (M <sup>+</sup> - C <sub>4</sub> H <sub>9</sub> O), 140

Note: The presented spectroscopic data are approximate values and may vary slightly depending on the experimental conditions and instrumentation.

## Applications in Research and Development

**Tert-butyl 2-fluoro-4-nitrobenzoate** serves as a crucial building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[3] The presence of the fluoro and nitro groups enhances its reactivity, making it a versatile intermediate.[3]

- **Pharmaceutical Development:** This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions in a later synthetic step. The fluoro

and nitro groups can be further functionalized to introduce desired pharmacophores, potentially enhancing the efficacy of the final drug molecule.[3]

- Agrochemicals: It is used in the formulation of new pesticides and herbicides.[3]
- Materials Science: The unique electronic properties conferred by the fluoro and nitro substituents make it a candidate for the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[3]

The general workflow for its use as a synthetic intermediate is outlined below.



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Caption: General synthetic utility workflow.

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## References

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